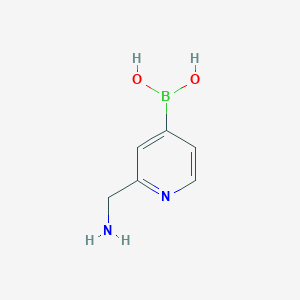

(2-(Aminomethyl)pyridin-4-yl)boronic acid

Description

Significance of Boronic Acids in Organic Synthesis and Supramolecular Chemistry

Boronic acids and their derivatives are of paramount importance in modern organic synthesis, largely due to their role as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The most notable application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl structures present in many pharmaceuticals, agrochemicals, and advanced materials. researchgate.netorganic-chemistry.orgcdnsciencepub.com Boronic acids are generally stable, exhibit low toxicity, and are compatible with a wide range of functional groups, making them highly versatile reagents in complex molecule synthesis. nih.govresearchgate.net

In the domain of supramolecular chemistry, the Lewis acidic nature of the boron atom allows boronic acids to form reversible covalent bonds with diols, a characteristic that is fundamental to the development of sensors, particularly for saccharides. nih.govrsc.orgrsc.org This dynamic covalent interaction is also exploited in the construction of responsive materials and self-assembling systems. nih.govrsc.org

Distinctive Features of Pyridine-Based Organoboron Compounds

The incorporation of a pyridine (B92270) ring into an organoboron compound introduces a unique set of properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, influencing the compound's reactivity, solubility, and supramolecular assembly. rsc.orgarkat-usa.org Pyridine-containing boronic acids are particularly valuable in medicinal chemistry, as the pyridine scaffold is a common motif in many biologically active molecules. nih.govresearchgate.netnih.gov

The position of the boronic acid group and other substituents on the pyridine ring significantly impacts the compound's electronic properties and stability. For instance, 2-pyridinylboronic acids can be unstable due to protodeboronation, while 3- and 4-pyridinylboronic acids generally exhibit greater stability. arkat-usa.org The presence of other functional groups, such as an aminomethyl group, can further modulate the acidity of the boronic acid and introduce additional sites for interaction.

Scope and Research Trajectories of (2-(Aminomethyl)pyridin-4-yl)boronic acid

(2-(Aminomethyl)pyridin-4-yl)boronic acid, with its unique combination of a 4-pyridylboronic acid moiety and a 2-aminomethyl substituent, stands as a compound of significant interest for future research. While extensive studies on this specific molecule are still emerging, its structural features suggest several promising research trajectories.

The primary amino group offers a site for further functionalization, allowing for its incorporation into larger molecules such as peptides or polymers. rsc.org This is particularly relevant in the development of targeted drug delivery systems and novel biomaterials. The aminomethyl group can also influence the Lewis acidity of the boronic acid, potentially enhancing its affinity and selectivity for diols, a critical aspect for the design of advanced saccharide sensors. nih.govacs.org

In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of complex heterocyclic structures. The protected form, 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol (B44631) ester, is a testament to its utility as a building block in the synthesis of bioactive molecules. Research is likely to focus on leveraging this scaffold to develop novel inhibitors for various enzymes and receptors.

The supramolecular chemistry of (2-(Aminomethyl)pyridin-4-yl)boronic acid is another fertile area for investigation. The interplay between the hydrogen-bonding capabilities of the aminomethyl and boronic acid groups, along with the coordinating ability of the pyridine nitrogen, can be exploited to construct intricate and functional supramolecular architectures. nih.govrsc.org

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2-(Aminomethyl)pyridin-4-yl)boronic acid | 2225178-67-4 | C₆H₉BN₂O₂ | 151.96 |

| 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester | 1425334-54-8 | C₁₇H₂₇BN₂O₄ | 334.22 |

| 4-Pyridinylboronic acid | 1692-15-5 | C₅H₆BNO₂ | 122.92 |

| (Aminomethyl)boronic acid | Not Available | CH₆BNO₂ | 74.88 nih.gov |

| 2-Pyridinylboronic acid | Not Available | C₅H₆BNO₂ | 122.92 |

| 3-Pyridinylboronic acid | 1692-25-7 | C₅H₆BNO₂ | 122.92 |

Properties

IUPAC Name |

[2-(aminomethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZVZTDEUBDQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CN)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Insights of 2 Aminomethyl Pyridin 4 Yl Boronic Acid

Participation in Cross-Coupling Reactions

(2-(Aminomethyl)pyridin-4-yl)boronic acid is a versatile building block in organic synthesis, primarily valued for its participation in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing synthetic routes to complex molecules. The pyridine (B92270) ring and the aminomethyl group introduce specific electronic and steric properties that influence the compound's reactivity. The nitrogen atom in the pyridine ring can coordinate to the metal center, potentially affecting the catalytic cycle, while the boronic acid moiety is the active component in transmetalation steps.

The Suzuki-Miyaura cross-coupling is a cornerstone reaction for forming C(sp²)–C(sp²) bonds and sees extensive use with heteroaryl boronic acids. organic-chemistry.orglibretexts.org (2-(Aminomethyl)pyridin-4-yl)boronic acid is expected to couple with a wide range of electrophiles, including aryl, heteroaryl, and vinyl halides or triflates. libretexts.orgenamine.net However, the coupling of 2-substituted pyridine organoboranes can be challenging due to factors like the electronic deficiency of the heteroaryl system, which can slow down the rate-limiting transmetalation step, and the propensity for protodeboronation. nih.govresearchgate.net

The presence of the aminomethyl group, particularly its basic nitrogen, can also influence the reaction by interacting with the palladium catalyst. Despite these challenges, specialized catalytic systems have been developed to effectively couple such substrates. For instance, methods have been established for the coupling of 2-pyridyl nucleophiles with various aryl bromides and chlorides, overcoming previous limitations that often only permitted reactions with more reactive aryl iodides. nih.gov The reaction's success is highly dependent on the choice of catalyst, ligands, base, and solvent, which must be optimized to favor the cross-coupling pathway over competing decomposition pathways. nih.govnih.gov

Aryl Halides : Coupling with substituted aryl bromides and chlorides is feasible, including those that are electron-rich, electron-neutral, electron-poor, or sterically hindered. nih.gov

Heteroaryl Halides : The reaction can be extended to various heteroaryl halides, although catalyst poisoning by sulfur-containing heterocycles or competitive binding by nitrogen-containing heterocycles can be a concern. mdpi.comnih.gov

Vinyl Halides : Vinyl halides are also suitable electrophiles for creating substituted styrenes and other vinylated pyridine derivatives. enamine.net

The selection of the appropriate catalyst and ligand system is critical for the successful Suzuki-Miyaura coupling of challenging substrates like (2-(Aminomethyl)pyridin-4-yl)boronic acid. The inherent properties of 2-pyridyl boron reagents, such as their instability and poor reactivity, necessitate highly active and stable catalysts. researchgate.net

Palladium Precursors : Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.orgnih.govmdpi.com Palladacycles have also been developed as stable and efficient catalysts that are less sensitive to air and water. libretexts.org

Ligands : The choice of ligand is paramount in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.

Phosphine (B1218219) Ligands : Bulky and electron-rich dialkylbiphenylphosphino ligands (e.g., XPhos) are highly effective for coupling nitrogen-containing heterocycles, as they form active catalysts that are not easily inhibited by the basicity of substrates like aminopyridines. organic-chemistry.org Air-stable phosphine oxides have also been employed as effective ligands. nih.govnih.gov In some cases, aryl-aryl exchange between the phosphine ligand and the substrate can occur, which can be minimized by careful ligand selection. researchgate.net

N-Heterocyclic Carbenes (NHCs) : NHC-palladium complexes are another class of highly active catalysts used for challenging couplings, including carbonylative Suzuki reactions. researchgate.net

Phosphite (B83602) Ligands : Catalysts based on phosphite ligands have shown high activity for the coupling of 2-pyridyl boron derivatives. nih.gov

A comparative analysis of catalyst systems for related couplings reveals the specialized nature of each system.

| Catalyst/Ligand System | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|

| Pd / Dialkylbiphenylphosphino Ligands | Aminoheteroaryl Halides / Heteroaryl Boronic Acids | High activity and stability; not inhibited by basic aminopyridines. | organic-chemistry.org |

| Pd₂(dba)₃ / Phosphite or Phosphine Oxide Ligands | 2-Pyridyl Boronates / Aryl Bromides | Highly active for challenging 2-pyridyl nucleophiles. | nih.gov |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) / Hetero(aryl) Boronic Esters | Effective for coupling sulfonyl fluorides. | nih.gov |

| 4-AAP–Pd(II) Complex | Aryl Iodides and Bromides / Phenylboronic Acids | Operates under mild, open-air conditions without phosphine ligands. | beilstein-journals.org |

Transmetalation is a critical, often rate-determining, step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium(II) center. rsc.org The process is complex and generally proceeds through one of two primary pathways: the "oxide" pathway, involving a Pd-O bond, or the "halide" pathway, involving a Pd-X bond.

For heteroaryl boronic acids, especially electron-deficient ones like pyridyl derivatives, the rate of transmetalation can be relatively slow. nih.gov The reaction is typically facilitated by a base, which converts the neutral boronic acid (RB(OH)₂) into a more nucleophilic boronate species (RB(OH)₃⁻). This tetrahedral boronate is more reactive toward the palladium(II) complex. rsc.org

Mechanistic studies on related systems suggest that for challenging substrates like 2-pyridyl boranes, strategies such as the "slow-release" of the boronic acid from a stable precursor (like a MIDA boronate) can be employed to maintain a low concentration of the unstable boronic acid, favoring the desired cross-coupling over protodeboronation. nih.gov

Beyond the Suzuki-Miyaura reaction, (2-(Aminomethyl)pyridin-4-yl)boronic acid can participate in other important coupling reactions. The Chan-Lam coupling, a copper-mediated reaction, is particularly noteworthy for forming carbon-heteroatom bonds, such as C-N and C-O bonds. organic-chemistry.orgyoutube.com This reaction couples boronic acids with N-H or O-H containing compounds, including amines, amides, and phenols. organic-chemistry.orgyoutube.com

In the context of (2-(Aminomethyl)pyridin-4-yl)boronic acid, the boronic acid moiety would serve as the aryl source. The internal aminomethyl group would likely need to be protected to prevent intramolecular reactions or interference with the desired intermolecular coupling. A more relevant application is the coupling of aryl boronic acids with 2-aminopyridine (B139424) derivatives, which has been successfully demonstrated. researchgate.net This suggests that an appropriate electrophile could be coupled to the nitrogen of a derivative of the title compound, or the boronic acid itself could couple with various amines or phenols.

The Chan-Lam coupling mechanism is distinct from palladium-catalyzed reactions and is thought to involve a Cu(III) intermediate. The reaction is often performed in the presence of a base and an oxidant, which can be atmospheric oxygen, making it an operationally simple procedure that can often be run at room temperature. organic-chemistry.orgyoutube.com

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

Lewis Acidity and Boronate Complex Formation

The boron atom in (2-(Aminomethyl)pyridin-4-yl)boronic acid is a Lewis acid, characterized by an empty p-orbital that can accept a pair of electrons from a Lewis base. researchgate.net This Lewis acidity is fundamental to its reactivity, particularly its ability to form tetrahedral boronate complexes with nucleophiles like hydroxide (B78521) ions or diols. researchgate.netresearchgate.net

The electronic properties of the substituted pyridine ring significantly influence the Lewis acidity of the boron center. The presence of the electron-withdrawing pyridine nitrogen and the aminomethyl group affects the pKa of the boronic acid. For the related ortho-aminomethylphenylboronic acids, the aminomethyl group acts primarily as an electron-withdrawing group, which lowers the pKa of the boronic acid. nih.gov This enhanced acidity facilitates the formation of the tetrahedral boronate anion at neutral pH, which is often the more reactive species in both complexation and cross-coupling reactions. nih.govnih.gov

The formation of a boronate complex involves a change in the hybridization of the boron atom from trigonal planar (sp²) in the boronic acid to tetrahedral (sp³) in the complex. researchgate.netresearchgate.net This structural change is central to its use in sensors and other applications where binding to diols is exploited.

The behavior of (2-(Aminomethyl)pyridin-4-yl)boronic acid in solution is governed by a series of coupled equilibria involving acid-base reactions and complexation.

Aqueous Media : In water, boronic acids exist in equilibrium between the neutral trigonal form (RB(OH)₂) and the anionic tetrahedral boronate form (RB(OH)₃⁻). researchgate.net For pyridineboronic acids, the situation is further complicated by the protonation/deprotonation of the pyridine nitrogen, leading to a potential zwitterionic form. Studies on 3-pyridineboronic acid show that the tautomeric equilibrium is shifted towards the zwitterionic form in water. researchgate.netnih.gov The stability of boronate complexes with diols in aqueous solution is highly pH-dependent. For neutral diols, complex stability generally increases with pH, while for acidic diols (like α-hydroxycarboxylic acids), the opposite trend may be observed. researchgate.netnih.gov

Non-Aqueous Media : In non-aqueous solvents, the equilibria can be significantly different. For example, in a mixed organic solvent like 50% aqueous dioxane, the equilibrium for 3-pyridineboronic acid shifts toward the neutral molecular form rather than the zwitterionic one. researchgate.netnih.gov The formation and stability of boronate esters in non-aqueous solvents are highly sensitive to the presence and concentration of Lewis bases (e.g., N-methylmorpholine). The addition of a Lewis base can shift the equilibrium toward the formation of a tetrahedral boronate complex, and the stability constants can be tuned over several orders of magnitude by varying the base concentration. st-andrews.ac.uk

The interplay of these equilibria is crucial for controlling the reactivity of (2-(Aminomethyl)pyridin-4-yl)boronic acid in various chemical transformations.

| Medium | Dominant Species/Equilibrium | Key Factors | Reference |

|---|---|---|---|

| Aqueous (Neutral pH) | Equilibrium between neutral trigonal acid and anionic tetrahedral boronate. Potential for zwitterionic form due to pyridine nitrogen. | pH, pKa of boronic acid, pKa of pyridine nitrogen. | researchgate.netresearchgate.netnih.gov |

| Aqueous (with diols) | Formation of cyclic boronate esters. pH-dependent stability. | pH, diol acidity, boronic acid pKa. | researchgate.netnih.govnih.gov |

| Non-Aqueous (e.g., Dioxane, CHCl₃) | Equilibrium shifted toward neutral molecular form. Formation of boronate esters with diols. | Solvent polarity, presence and concentration of Lewis bases. | researchgate.netnih.govst-andrews.ac.uk |

Intramolecular Boron-Nitrogen (B-N) Interactions

A key feature of ortho-aminomethyl arylboronic acids, including (2-(Aminomethyl)pyridin-4-yl)boronic acid, is the potential for an intramolecular dative bond between the nitrogen atom of the aminomethyl group and the boron atom. nih.govresearchgate.net This interaction involves the donation of the lone pair of electrons from the nitrogen to the vacant p-orbital of the boron atom, forming a coordinative covalent bond. nih.gov

Studies on similar ortho-methylamino arylboronic acids have shown that the extent of this B-N dative bonding is influenced by the substitution of the amine. nih.gov It has been observed that there is a slight increase in the propensity for B-N dative bonding when moving from a tertiary to a secondary, and then to a primary amine. nih.gov However, in protic media, solvent insertion often dominates over this intramolecular interaction, particularly in the boronate ester forms. nih.gov X-ray crystallography has provided evidence for the structure of these solvent-inserted boronate esters, revealing that the solvent's hydrogen atom is primarily associated with the amine. nih.gov

The formation of this intramolecular B-N bond can have a significant impact on the reactivity of the boronic acid. For instance, the incorporation of a strategically placed basic amino group can lower the pKa of the boronic acid. researchgate.net This shift in acidity facilitates the formation of the charged boronate form, which in turn can lead to more rapid ligand exchange. researchgate.net This principle has been exploited in the design of fluorescent sensors for saccharides, where the binding of a diol to the boronic acid moiety is coupled with a change in the fluorescence properties of a reporter group, a process influenced by the B-N interaction. researchgate.net

While the exact nature of the interaction between boron and a neighboring electron-donating atom like nitrogen is still a subject of scientific inquiry, it is understood to facilitate the enrichment of cis-diols on a boronated matrix and can effectively lower the pH required for adsorption. researchgate.net As long as the boron-nitrogen bond is present, the boronate tends to maintain a square planar geometry. researchgate.net

Competitive Side Reactions and Their Mitigation

In the course of reactions involving (2-(Aminomethyl)pyridin-4-yl)boronic acid, several competitive side reactions can occur, potentially diminishing the yield of the desired product. The most common of these are protodeboronation and oxidative homocoupling.

Protodeboronation is a common side reaction for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process effectively leads to the loss of the boronic acid functionality. The susceptibility of a boronic acid to protodeboronation is influenced by factors such as the electronic nature of the substituents on the aromatic ring, the reaction conditions (e.g., temperature, pH), and the presence of certain reagents. While specific studies detailing the protodeboronation pathways for (2-(Aminomethyl)pyridin-4-yl)boronic acid are not extensively available, the general mechanisms for arylboronic acids are well-established and are presumed to be relevant.

Oxidative homocoupling is another significant side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl compound. This reaction is often catalyzed by palladium complexes, which are frequently used in cross-coupling reactions involving boronic acids. researchgate.net The homocoupling of arylboronic acids can be promoted by the presence of oxidizing agents. researchgate.net For instance, the combination of a palladium(II) N-heterocyclic carbene complex and p-benzoquinone has been shown to facilitate the homocoupling of various arylboronic acids at ambient temperature. researchgate.net Similarly, Wilkinson's catalyst in the presence of an oxidant like TEMPO can also induce homocoupling. researchgate.net The reaction is also sensitive to the presence of a base, which can act synergistically with the substrate. researchgate.net While this reaction is often considered a byproduct in Suzuki-Miyaura cross-couplings, it has been leveraged for the synthesis of symmetrical biaryls and even complex macrocycles. researchgate.netrsc.org

Mitigation strategies for minimizing oxidative homocoupling often involve careful control of reaction conditions, such as the exclusion of oxygen, the choice of palladium catalyst and ligands, and the use of specific additives.

Stability Profiles of the Boronic Acid and its Ester Forms

The stability of (2-(Aminomethyl)pyridin-4-yl)boronic acid and its corresponding esters is a critical consideration for its storage and handling. Boronic acids, in general, can be susceptible to dehydration to form boroxines (anhydrides), and they can also undergo degradation under certain conditions.

The ester forms of boronic acids, such as the pinacol (B44631) ester, are often more stable and easier to handle than the free boronic acids. sigmaaldrich.comsigmaaldrich.com They are typically solids with better shelf-life and are less prone to dehydration. The use of boronic esters can also be advantageous in certain chemical reactions, offering different reactivity profiles and better solubility in organic solvents. For instance, 2-Aminopyridine-4-boronic acid pinacol ester is a commercially available and useful reagent for the synthesis of various bioactive small molecules. sigmaaldrich.com The stability of boronic acids and their esters can also be influenced by the pH and temperature. For example, some boronic acids are more stable under acidic conditions, while others may be more stable at neutral or slightly basic pH.

Interactive Data Table: Properties of (2-(Aminomethyl)pyridin-4-yl)boronic acid and its Pinacol Ester

| Property | (2-(Aminomethyl)pyridin-4-yl)boronic acid | 2-Aminopyridine-4-boronic acid, pinacol ester |

| CAS Number | 2225178-67-4 chemscene.com | 1195995-72-2 sigmaaldrich.com |

| Molecular Formula | C₆H₉BN₂O₂ chemscene.com | C₁₁H₁₇BN₂O₂ sigmaaldrich.com |

| Molecular Weight | 151.96 g/mol chemscene.com | 220.08 g/mol sigmaaldrich.com |

| Form | Not specified | Solid sigmaaldrich.com / Powder or Solid sigmaaldrich.com |

| SMILES | NCC1=NC=CC(B(O)O)=C1 chemscene.com | CC1(OB(C2=CC=NC(N)=C2)OC1(C)C)C sigmaaldrich.com |

| InChI Key | Not specified | DCYKWKYBNWRLLZ-UHFFFAOYSA-N sigmaaldrich.com |

Applications of 2 Aminomethyl Pyridin 4 Yl Boronic Acid in Organic Synthesis

As a Key Building Block for Heterocyclic Scaffolds

(2-(Aminomethyl)pyridin-4-yl)boronic acid serves as a fundamental building block for the synthesis of elaborate heterocyclic scaffolds. The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.govorganic-chemistry.org This reaction is a cornerstone of modern synthesis, allowing for the efficient coupling of the pyridine (B92270) ring with various aryl and heteroaryl halides. organic-chemistry.org The presence of the aminomethyl group, a basic nitrogen-containing functionality common in biologically active compounds, does not typically inhibit these catalysts. organic-chemistry.org This allows for the direct incorporation of the aminomethyl-substituted pyridine unit into larger, more complex heterocyclic systems, which are prevalent structures in many pharmaceutical agents. nih.gov The reaction is notable for its functional group tolerance and reliability, even with challenging nitrogen-containing heterocyclic substrates. organic-chemistry.orgresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B (Example) | Catalyst/Base | Resulting Scaffold |

| (2-(Aminomethyl)pyridin-4-yl)boronic acid | Aryl Halide (e.g., 4-Bromoisoquinoline) | Pd(PPh₃)₄ / K₂CO₃ | 4-(2-(Aminomethyl)pyridin-4-yl)isoquinoline |

| (2-(Aminomethyl)pyridin-4-yl)boronic acid | Heteroaryl Halide (e.g., 2-Chloropyrimidine) | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-((4-(Pyrimidin-2-yl)pyridin-2-yl)methyl)amine |

Construction of Complex Organic Molecules

The utility of (2-(Aminomethyl)pyridin-4-yl)boronic acid extends to the systematic construction of complex organic molecules. Its bifunctional nature is key; the boronic acid acts as a "handle" for strategic C-C bond formation, while the aminomethyl group provides a site for subsequent derivatization. Functionalized arylboronic acids are highly valued in synthetic sequences because they enable the rapid assembly of a molecule's core structure. researchgate.net By first using the boronic acid in a Suzuki-Miyaura coupling, the aminomethylpyridine fragment can be integrated into a larger molecular framework. Following this, the primary amine of the aminomethyl group can be modified through reactions such as acylation, alkylation, or amide bond coupling, adding further complexity and functionality in a controlled, stepwise manner. This building block approach is a powerful strategy for accessing novel and diverse chemical entities. nih.gov

Utility in Medicinal Chemistry as a Synthetic Intermediate

In medicinal chemistry, (2-(Aminomethyl)pyridin-4-yl)boronic acid is a valuable synthetic intermediate for creating potential drug candidates. nih.govresearchgate.net Heterocyclic compounds, particularly those containing nitrogen, are foundational components of a vast number of FDA-approved drugs. nih.gov The pyridine ring itself is a well-established pharmacophore, and its combination with a boronic acid creates a molecule with significant potential. Boronic acids have emerged as important functional groups in drug design, famously demonstrated by the proteasome inhibitor Bortezomib. nih.gov This compound serves as an intermediate to introduce the aminomethyl-pyridine moiety into target molecules during drug discovery campaigns, leveraging the predictable and robust nature of cross-coupling chemistry to generate libraries of related compounds for biological screening. researchgate.net

Application in Solid-Phase Organic Synthesis (SPOS)

The unique properties of (2-(Aminomethyl)pyridin-4-yl)boronic acid make it well-suited for solid-phase organic synthesis (SPOS), a technique that simplifies purification and allows for the high-throughput generation of compound libraries.

There are two primary strategies for anchoring (2-(Aminomethyl)pyridin-4-yl)boronic acid to a solid support:

Immobilization via the Boronic Acid: The boronic acid can be attached to a resin functionalized with diol groups, such as N,N-diethanolaminomethyl polystyrene (DEAM-PS). acs.orgnih.gov This reaction occurs readily at room temperature and forms a stable bicyclic diethanolamine (B148213) boronate ester, effectively protecting and anchoring the boronic acid moiety to the solid support. acs.orgnih.gov This approach has been described as a general method for the solid-phase derivatization of functionalized boronic acids. nih.gov Other supports like 1-glycerol polystyrene resin have also been used for similar immobilizations. nih.gov

Immobilization via the Aminomethyl Group: The nucleophilic primary amine of the aminomethyl group can be used to form a covalent bond with a resin containing a suitable electrophilic functional group. For example, it can react with a resin-bound acid chloride or anhydride (B1165640) to form a stable amide linkage.

Table 2: Immobilization Strategies on Solid Supports

| Reactive Site on Compound | Resin Type | Linkage Formed |

| Boronic Acid | Diethanolamine-functionalized resin (DEAM-PS) | Boronate Ester |

| Aminomethyl Group | Carboxylic acid-functionalized resin (e.g., Merrifield resin after modification) | Amide |

| Aminomethyl Group | Isocyanate-functionalized resin | Urea |

Once immobilized on a support like DEAM-PS resin, the boronic acid can participate in resin-to-resin transfer reactions (RRTR). acs.orgnih.gov This advanced solid-phase technique involves a triphasic system where the boronic acid, bound to a "donor" resin, reacts with a substrate that is itself bound to an "acceptor" resin. acs.org This process allows for the formation of new bonds without the need for cleavage from the support, eliminating intermediate solution-phase workup and purification steps. nih.gov The ability to use DEAM-PS-supported arylboronic acids directly in RRTR significantly simplifies the synthesis of combinatorial libraries, making it a powerful tool for manual or automated synthesis. acs.orgnih.gov

Advanced Derivatization and Analytical Methodologies for Research Characterization

Strategic Derivatization for Enhanced Spectroscopic Analysis

Spectroscopic methods are central to the structural analysis of "(2-(Aminomethyl)pyridin-4-yl)boronic acid". However, the inherent properties of the boronic acid group can present challenges. Derivatization is a key strategy to overcome these limitations and enhance the quality of spectroscopic data.

Mass spectrometry (MS) analysis of boronic acids can be complicated by their tendency to dehydrate, leading to the formation of boroxine (a cyclic trimer anhydride), solvent adducts, and dimer ions, which can obscure the true molecular weight information. researchgate.netrsc.org To mitigate these issues and improve ionization efficiency, "(2-(Aminomethyl)pyridin-4-yl)boronic acid" is commonly converted into a boronic ester. researchgate.netnih.gov

This derivatization is typically achieved by reacting the boronic acid with a diol, such as pinacol (B44631), to form a stable cyclic ester, for instance, the tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methylcarbamate. synblock.comnih.gov This process not only prevents dehydration but also increases the compound's stability and hydrophobicity, facilitating more reliable analysis by techniques like electrospray ionization mass spectrometry (ESI-MS). rsc.org The resulting ester derivative provides a clear molecular ion peak, simplifying spectral interpretation.

Table 1: Common Diols for Boronic Ester Derivatization

| Diol Reagent | Resulting Ester | Key Advantages for MS Analysis |

| Pinacol | Pinacol boronate ester | High stability, prevents boroxine formation, enhances volatility. chromatographyonline.com |

| Ethylene Glycol | Dioxaborolane ester | Simple reagent, effective for stabilization. |

| 1,3-Propanediol | Dioxaborinane ester | Forms a stable six-membered ring. |

The presence of an aminomethyl group in the target compound can enhance affinity towards diols, facilitating the esterification process at neutral pH. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(2-(Aminomethyl)pyridin-4-yl)boronic acid". Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. Additionally, ¹¹B NMR is particularly valuable for directly probing the environment of the boron atom. nih.gov

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and substituents on the boron atom. nih.gov For a trigonal planar boronic acid, the ¹¹B signal is typically broad and appears in a specific chemical shift range. Upon derivatization to a tetrahedral boronate ester, the boron atom becomes more shielded, resulting in an upfield shift in the ¹¹B NMR spectrum. nih.gov This shift provides clear evidence of successful ester formation.

Derivatization can also simplify ¹H NMR spectra. The broad signals from the boronic acid's -OH protons are replaced by sharp, characteristic signals from the protons of the diol used in the esterification (e.g., the methyl protons of a pinacol ester). chemicalbook.comchemicalbook.com This simplifies interpretation and allows for more precise structural assignments. Furthermore, derivatizing the amine group, for example through acetylation with ¹³C-labeled acetic anhydride (B1165640), can selectively enhance the signals of nearby carbons in ¹³C NMR, aiding in the assignment of complex spectra. nih.gov

Table 2: Expected NMR Spectral Changes Upon Derivatization

| Nucleus | Change upon Esterification | Rationale |

| ¹¹B | Upfield shift | Increased shielding of the tetrahedral boron atom compared to the trigonal boronic acid. nih.gov |

| ¹H | Disappearance of broad B(OH)₂ signals; appearance of new signals from the ester group (e.g., pinacol methyls). | Replacement of hydroxyl protons with the alkyl groups of the diol. chemicalbook.com |

| ¹³C | Shift in the signal for the carbon attached to boron (C-B). | Change in the electronic environment of the boron-bound carbon atom. |

Chromatographic Separation Techniques

Chromatography is essential for purifying "(2-(Aminomethyl)pyridin-4-yl)boronic acid" and analyzing its purity. The polar nature of the aminomethyl and boronic acid groups presents unique challenges for separation.

The analysis of boronic acids by reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often challenging. researchgate.net The polarity of "(2-(Aminomethyl)pyridin-4-yl)boronic acid" can lead to poor retention on standard C18 columns. nih.gov Moreover, boronic esters, while sometimes used as more stable synthetic intermediates, are susceptible to on-column hydrolysis back to the more polar boronic acid, complicating purity analysis. tandfonline.comtandfonline.com

To overcome these issues, derivatization strategies are employed:

Pre-column derivatization: Reacting the compound with a hydrophobic agent can increase its retention time. For instance, derivatizing the amino group can significantly alter the molecule's polarity. actascientific.com

Post-column derivatization: The compound can be reacted after separation with a reagent that allows for more sensitive detection. For example, forming a fluorescent complex with a reagent like alizarin, which reacts with the boronic acid moiety, enables highly sensitive fluorescence detection. mdpi.com

Mobile Phase Additives: Using specialized mobile phase additives, such as glucaminium-based ionic liquids, can form complexes with the boronic acid in the sample diluent, improving retention and separation from its corresponding pinacol ester without significant on-column degradation. nih.gov

Fast LC methods with shorter analysis times can also minimize the opportunity for on-column hydrolysis of boronate ester derivatives. tandfonline.com

Direct analysis of "(2-(Aminomethyl)pyridin-4-yl)boronic acid" by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and thermal instability. chromatographyonline.com Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. gcms.cz

Common derivatization approaches for making boronic acids GC-amenable include:

Esterification: Reaction with diols like pinacol or glycols forms volatile boronate esters. chromatographyonline.com

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the active hydrogens on both the boronic acid and the aminomethyl groups, replacing them with trimethylsilyl (TMS) groups. This derivatization reduces polarity and hydrogen bonding, thereby increasing volatility. gcms.cz

The choice of derivatization reagent depends on the specific requirements of the analysis. For instance, converting the boronic acid to its pinacol ester allows for detection by both Flame Ionization Detector (FID) and MS detectors. chromatographyonline.com

Table 3: GC-MS Derivatization Strategies

| Reagent | Target Functional Group(s) | Resulting Derivative | Purpose |

| Pinacol | Boronic acid | Pinacol boronate ester | Increase volatility and thermal stability. chromatographyonline.com |

| BSTFA | Boronic acid, Amine | Trimethylsilyl (TMS) ether/amine | Reduce polarity, increase volatility for GC analysis. gcms.cz |

| N-butylboronic acid | Diols (if present) | Boronate derivative | Forms stable 5- or 6-membered rings. gcms.cz |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. For "(2-(Aminomethyl)pyridin-4-yl)boronic acid," obtaining a single crystal of sufficient quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

Information regarding the chemical compound (2-(Aminomethyl)pyridin-4-yl)boronic acid is not available in the searched results.

The general principles of boronic acid chemistry in these fields are well-established for related compounds, such as phenylboronic acids and other pyridine (B92270) boronic acid derivatives. This body of research highlights the utility of the boronic acid functional group for the reversible binding of diols (present in saccharides) and the detection of anions, as well as its application in the construction of dynamic covalent structures and fluorescent sensors. However, the specific synthetic details, structural characteristics, binding affinities, and spectroscopic properties of "(2-(Aminomethyl)pyridin-4-yl)boronic acid" remain unelucidated in the available resources.

Without specific research findings for "(2-(Aminomethyl)pyridin-4-yl)boronic acid," any attempt to generate the requested article would necessitate extrapolation from other, different compounds. This would contravene the explicit instructions to focus strictly on the specified chemical entity and would not meet the required standard of scientific accuracy for the detailed sections and subsections outlined.

Therefore, the requested article on the supramolecular chemistry and molecular recognition based on "(2-(Aminomethyl)pyridin-4-yl)boronic acid" cannot be generated at this time due to the absence of relevant scientific information.

Supramolecular Chemistry and Molecular Recognition Based on the Compound

Development of Chemo- and Fluoro-sensors

Sensing Mechanisms based on Fluorescence Modulation

There is no available scientific literature or research data that describes the use of (2-(Aminomethyl)pyridin-4-yl)boronic acid in sensing mechanisms based on fluorescence modulation. General principles for fluorescence sensing with boronic acids often involve their interaction with diol-containing molecules, such as saccharides. This interaction can lead to changes in the fluorescence of an integrated fluorophore through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation. However, specific studies detailing such systems incorporating (2-(Aminomethyl)pyridin-4-yl)boronic acid have not been reported.

Colorimetric Detection Principles

Similarly, there are no specific research findings on the application of (2-(Aminomethyl)pyridin-4-yl)boronic acid in colorimetric detection. The principles of colorimetric sensing with boronic acids typically rely on the interaction with an analyte causing a visible color change. A common strategy is the use of a competitive binding assay with a colored dye, such as Alizarin Red S, which complexes with the boronic acid. When an analyte with a higher affinity for the boronic acid is introduced, it displaces the dye, resulting in a distinct color change. Despite the prevalence of this methodology, its application using (2-(Aminomethyl)pyridin-4-yl)boronic acid as the recognition element has not been documented in published research.

Applications in Materials Science

Integration into Functional Polymer Materials and Hydrogels

The incorporation of boronic acid moieties into polymers is a well-established strategy for creating "smart" materials that respond to specific stimuli, most notably pH and the presence of diols, such as saccharides. The aminomethyl group and the pyridine (B92270) nitrogen in (2-(Aminomethyl)pyridin-4-yl)boronic acid could introduce additional pH-responsive behavior and metal-coordination sites, further expanding the functional scope of the resulting polymers and hydrogels.

Hydrogels functionalized with boronic acids are known for their ability to form reversible covalent bonds with poly(vinyl alcohol) (PVA) and other diol-containing polymers. This interaction is the basis for self-healing and stimuli-responsive hydrogels. While specific studies on hydrogels formed with (2-(Aminomethyl)pyridin-4-yl)boronic acid are not yet published, research on aminophenylboronic acids suggests that the amino group can influence the pKa of the boronic acid, thereby affecting the pH range at which the hydrogel forms and its stability. The pyridine ring could further modulate these properties and potentially introduce new functionalities such as catalytic activity or specific interactions with aromatic compounds.

Table 1: Potential Properties of Hydrogels Incorporating (2-(Aminomethyl)pyridin-4-yl)boronic acid

| Property | Potential Advantage due to (2-(Aminomethyl)pyridin-4-yl)boronic acid |

| pH-Responsiveness | The aminomethyl group and pyridine nitrogen could allow for tunable swelling/deswelling behavior over a wider pH range compared to simple phenylboronic acid-based hydrogels. |

| Saccharide-Responsiveness | The boronic acid moiety would enable the hydrogel to respond to the presence of glucose and other saccharides, making it a candidate for biosensor and drug delivery applications. |

| Self-Healing | The dynamic covalent nature of the boronate ester bonds would likely impart self-healing characteristics to the hydrogel. |

| Metal-Coordination | The pyridine nitrogen could serve as a coordination site for metal ions, leading to the development of metallo-hydrogels with unique catalytic or electronic properties. |

Development of Boronic Acid-Functionalized Adsorbents and Separators

Boronic acid-functionalized materials have been extensively used as selective adsorbents for the separation and purification of cis-diol-containing compounds, including carbohydrates, glycoproteins, and ribonucleosides. These "boronate affinity" materials operate on the principle of reversible covalent bond formation between the boronic acid and the diol moieties of the target molecules.

While there is no specific literature on the use of (2-(Aminomethyl)pyridin-4-yl)boronic acid for this purpose, research on pyridinylboronic acid-functionalized materials has shown promise for selective enrichment and separation. For instance, a monolithic capillary functionalized with 3-pyridylboronic acid demonstrated the ability to bind cis-diol-containing biomolecules at an acidic pH, a significant advantage over traditional phenylboronic acid-based materials which typically require alkaline conditions. The presence of the aminomethyl group in (2-(Aminomethyl)pyridin-4-yl)boronic acid could further enhance the binding affinity and selectivity of such adsorbents.

Table 2: Potential Applications of (2-(Aminomethyl)pyridin-4-yl)boronic acid-Functionalized Adsorbents

| Application Area | Target Molecules | Potential Advantage |

| Glycoproteomics | Glycoproteins, Glycopeptides | Selective enrichment from complex biological samples for mass spectrometry analysis. |

| Nucleoside Analysis | Ribonucleosides | Separation and purification from complex mixtures, potentially at acidic pH. |

| Carbohydrate Separation | Monosaccharides, Oligosaccharides | High-resolution separation of closely related sugar molecules. |

| Environmental Remediation | Catecholic Pollutants | Removal of harmful organic compounds containing cis-diol functionalities from water. |

Role in Advanced Sensor Technologies

The ability of boronic acids to bind with diols has been widely exploited in the development of sensors for saccharides, particularly glucose. This interaction can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response.

The specific compound (2-(Aminomethyl)pyridin-4-yl)boronic acid possesses features that could be advantageous in sensor design. The aminomethyl group, when positioned ortho to the boronic acid, is known to interact with the boronic acid moiety, lowering its pKa and facilitating diol binding at physiological pH. While the aminomethyl group in the subject compound is not ortho to the boronic acid, its presence, along with the pyridine ring, could still influence the electronic properties of the boronic acid and its binding affinity for diols. Furthermore, the pyridine moiety itself can act as a signaling unit or be further functionalized with fluorophores or redox-active groups to create sophisticated sensor systems.

Table 3: Potential Sensor Designs Incorporating (2-(Aminomethyl)pyridin-4-yl)boronic acid

| Sensor Type | Detection Principle | Potential Analyte |

| Fluorescent Sensor | Modulation of fluorescence intensity or wavelength upon binding of the analyte to the boronic acid. | Glucose, Fructose, other saccharides |

| Electrochemical Sensor | Change in current or potential upon analyte binding, often measured via cyclic voltammetry or impedance spectroscopy. | Dopamine, Catecholamines |

| Colorimetric Sensor | Visible color change upon interaction with the analyte. | Saccharides, Metal Ions |

Computational and Theoretical Investigations

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the reactivity and selectivity of boronic acids. These studies often focus on the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps to predict how the molecule will interact with other reagents.

For (2-(Aminomethyl)pyridin-4-yl)boronic acid, the presence of both an aminomethyl group and a pyridine (B92270) ring introduces a complex electronic environment. The pyridine ring, being electron-withdrawing, influences the Lewis acidity of the boronic acid moiety. Conversely, the aminomethyl group can act as an internal Lewis base.

Computational studies on related aminopyridine and aminophenyl boronic acids have shown that the relative positions of the functional groups significantly impact the electronic properties. researchgate.net For instance, the pKa of the boronic acid is a key determinant of its reactivity, and this can be computationally predicted. beilstein-journals.org Electron-withdrawing groups generally lower the pKa, making the boronic acid a stronger Lewis acid. beilstein-journals.org

Table 1: Calculated Electronic Properties of Analogous Boronic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Phenylboronic acid | -7.21 | -1.54 | 5.67 | 2.54 |

| 3-Aminophenylboronic acid | -6.58 | -1.32 | 5.26 | 3.12 |

| 4-Pyridinylboronic acid | -7.53 | -2.11 | 5.42 | 1.89 |

Note: The data in this table is illustrative and based on typical values for related compounds. Specific calculations for (2-(Aminomethyl)pyridin-4-yl)boronic acid would be required for precise values.

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The interplay of the aminomethyl and pyridinyl groups in the target molecule would likely result in a unique electronic distribution, influencing its participation in reactions like the Suzuki-Miyaura coupling.

Mechanistic Probing of Boron-Mediated Reactions

Computational methods are invaluable for elucidating the mechanisms of reactions involving boronic acids. These studies can map out the entire reaction pathway, identifying transition states and intermediates, and thereby explaining the observed stereochemistry and regioselectivity.

A key reaction for boronic acids is the formation of boronate esters with diols. The mechanism of this reaction, particularly the role of intramolecular assistance from adjacent functional groups, has been a subject of computational investigation. For ortho-aminomethylphenylboronic acids, it has been proposed that the aminomethyl group primarily acts as an electron-withdrawing group, lowering the pKa of the boronic acid and facilitating diol binding at neutral pH. nih.gov

In the context of (2-(Aminomethyl)pyridin-4-yl)boronic acid, the nitrogen of the aminomethyl group could potentially participate in the reaction mechanism, for example, by stabilizing intermediates or transition states through coordination with the boron atom. Mechanistic studies on boronic acid-catalyzed reactions, such as direct amidation, have revealed complex pathways involving dimeric boron species. mdpi.com Quantum mechanical calculations can help to determine the feasibility of such pathways for the title compound.

Conformational Analysis and Intramolecular Interactions (e.g., N-B Coordination)

The three-dimensional structure and conformational flexibility of (2-(Aminomethyl)pyridin-4-yl)boronic acid are critical to its function, particularly in the context of binding to biological targets. The presence of rotatable bonds (C-C, C-N, and C-B) allows the molecule to adopt various conformations.

A significant feature of this molecule is the potential for an intramolecular dative bond between the nitrogen atom of the aminomethyl group and the boron atom of the boronic acid, forming a five-membered ring. This N-B coordination would significantly alter the geometry and electronic properties of the boronic acid moiety, converting it from a trigonal planar sp2-hybridized state to a tetrahedral sp3-hybridized state.

Computational studies on similar ortho-substituted phenylboronic acids have explored the energetics of such intramolecular interactions. For 2-(N,N-dimethylaminomethyl)phenylboronic acid, evidence of N-B coordination has been reported. beilstein-journals.org The stability of this coordinated form versus the open-chain form would depend on the solvent environment and the electronic nature of the substituents.

Table 2: Calculated Energy Difference between Open and N-B Coordinated Conformers of an Analogous Aminomethylboronic Acid

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | B-N distance (Å) |

| Open-chain | 0.0 | 0.0 | > 3.0 |

| N-B Coordinated | -2.5 | +1.2 | ~1.6 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis. The actual values for (2-(Aminomethyl)pyridin-4-yl)boronic acid would require specific calculations.

The balance between the stability gained from the N-B bond and the steric strain of the resulting ring system, as well as the influence of the solvent, would be key factors determining the predominant conformation.

Design and Prediction of Novel Derivatives and Their Properties

Computational chemistry plays a pivotal role in the rational design of novel molecules with desired properties. Starting from the scaffold of (2-(Aminomethyl)pyridin-4-yl)boronic acid, new derivatives can be designed in silico, and their properties can be predicted before undertaking their synthesis.

For example, if the goal is to develop an inhibitor for a specific enzyme, molecular docking simulations can be used to predict the binding affinity and mode of interaction of various derivatives with the enzyme's active site. nih.govbiointerfaceresearch.com By systematically modifying the substituents on the pyridine ring or the aminomethyl group, it is possible to optimize the interactions and improve the inhibitory potency.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a series of computationally designed derivatives. researchgate.net These models correlate the structural features of the molecules with their biological activity, allowing for the prediction of the activity of yet-unsynthesized compounds.

Table 3: Predicted Properties of Hypothetical Derivatives of (2-(Aminomethyl)pyridin-4-yl)boronic acid

| Derivative | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted pKa |

| 1 | Parent Compound | -7.5 | 8.2 |

| 2 | Addition of a fluoro group at the 5-position of the pyridine ring | -8.1 | 7.9 |

| 3 | Methylation of the amino group | -7.2 | 8.5 |

| 4 | Replacement of the aminomethyl with an aminoethyl group | -7.4 | 8.3 |

Note: The data in this table is for illustrative purposes to demonstrate the predictive power of computational design and does not represent actual experimental or calculated values.

Through such computational screening, the most promising candidates can be prioritized for synthesis and experimental testing, thereby accelerating the drug discovery and development process.

Emerging Research Directions and Future Outlook

Sustainable and Green Synthesis Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign processes. For (2-(Aminomethyl)pyridin-4-yl)boronic acid, research is anticipated to move beyond traditional multi-step syntheses, which often involve cryogenic conditions and stoichiometric organometallic reagents. arkat-usa.orgnih.gov Key future directions include:

Catalytic C-H Borylation: Transition-metal-catalyzed direct C-H borylation of aminomethyl-pyridines represents a major leap in efficiency. nih.gov This atom-economical approach avoids the pre-functionalization of the pyridine (B92270) ring (e.g., halogenation), reducing waste and synthetic steps. arkat-usa.orgnih.gov

Photoinduced Synthesis: Photochemical methods, which utilize light to drive chemical reactions, are emerging as a green alternative. mdpi.com These reactions can often be performed under mild conditions and can open up new reaction pathways for borylation.

Improved Work-up Procedures: Innovations in work-up and purification, such as the development of syntheses that yield the product as a stable crystalline solid, can reduce the reliance on solvent-intensive chromatographic purification. acs.org

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Borylation | High atom economy, reduced waste, fewer synthetic steps. | Regioselectivity control, catalyst cost, and turnover number. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability and yield. | Initial equipment investment, potential for channel clogging. |

| Photoinduced Synthesis | Mild reaction conditions, access to unique reactivity. | Quantum yield efficiency, scalability of photochemical reactors. |

| Greener Solvents & Reagents | Reduced environmental impact and toxicity. | Ensuring comparable or superior reactivity and yield to traditional methods. |

Expanding the Scope of Catalytic Applications

While boronic acids are well-established as reagents in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, their use as catalysts themselves is a burgeoning field. nih.govresearchgate.net The multifunctional nature of (2-(Aminomethyl)pyridin-4-yl)boronic acid suggests several future catalytic roles:

Bifunctional Catalysis: The presence of both a Lewis acidic boronic acid and a basic aminomethyl group makes this compound a prime candidate for bifunctional catalysis. acs.org This cooperative functionality could be harnessed for reactions like direct amide bond formation, where the boronic acid activates a carboxylic acid and the amine group activates the amine nucleophile or acts as a proton shuttle. acs.orgnih.gov

Ligand Development: The aminomethyl and pyridine nitrogen atoms can act as bidentate ligands for transition metals. The boronic acid moiety could then serve as a secondary interaction site, perhaps for substrate recognition or to modulate the electronic properties of the metal center, leading to novel reactivity or selectivity in catalysis.

Organocatalysis: Aminoboronic acids have shown promise in facilitating aldol (B89426) reactions and other C-C bond-forming transformations. researchgate.netacs.org Future research could explore the catalytic activity of (2-(Aminomethyl)pyridin-4-yl)boronic acid in these and other organocatalytic processes. A study on boronic acid-amine bifunctionalized fibers demonstrated that catalysts with a pyridine ring exhibited higher substrate selectivity in Henry reactions. acs.org

Advanced Supramolecular Architectures with Tunable Properties

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to create complex, functional materials from molecular building blocks. Pyridylboronic acids are known to form extensive hydrogen-bonded networks. researchgate.netresearchgate.net The addition of an aminomethyl group provides another hydrogen-bonding site, significantly increasing the potential for creating sophisticated and responsive supramolecular structures.

Future research is expected to focus on:

Hierarchical Self-Assembly: Combining the directional hydrogen bonds of the boronic acid and aminomethyl groups with the potential for pyridine coordination or π-π stacking could lead to hierarchical self-assembly. nih.govnih.gov This would allow for the construction of complex, multi-dimensional architectures from a single, simple building block. nih.gov

pH-Responsive Materials: The boronic acid-diol interaction is famously pH-dependent, and the protonation state of the pyridine and amino groups is also pH-sensitive. This multi-level pH responsiveness could be used to design "smart" materials, such as gels or polymers, that change their structure or properties in response to small changes in environmental pH.

Molecular Recognition: The defined spatial arrangement of hydrogen bond donors and acceptors, along with the pyridine ring, could create specific binding pockets for other molecules. This could lead to the development of sensors or separation materials that are highly selective for target analytes. Studies have shown that combining pyridine and amino-pyrimidine moieties allows for the reliable construction of extended networks with predictable connectivity. nih.gov

| Supramolecular Interaction | Potential Application | Tunability Factor |

| B(OH)₂ Dimerization | Formation of 1D chains or ladders. | Solvent, temperature, concentration. |

| N-H···N/O Hydrogen Bonding | Creation of 2D sheets and 3D frameworks. | Co-formers (e.g., dicarboxylic acids), pH. researchgate.net |

| Pyridine π-π Stacking | Stabilization of extended architectures. | Aromatic co-formers, solvent polarity. nih.gov |

| Metal-Pyridine Coordination | Generation of metallo-supramolecular polygons and polymers. | Metal ion geometry and stoichiometry. nih.gov |

Integration into Hybrid Material Systems for Specialized Functions

The creation of hybrid materials, which combine organic and inorganic components, is a powerful strategy for developing materials with enhanced or novel properties. The multiple functional groups of (2-(Aminomethyl)pyridin-4-yl)boronic acid make it an ideal organic building block for such systems.

Functionalized Nanoparticles: The compound can be tethered to the surface of nanoparticles (e.g., silica, magnetic iron oxide, gold). acs.orgacs.orgnih.gov The boronic acid groups on the surface could then be used to selectively capture glycoproteins or other cis-diol-containing biomolecules for diagnostic or purification purposes. nih.govnih.govnih.gov The pyridine and amine functionalities could provide additional binding sites or modulate surface properties.

Porous Hybrid Frameworks: Integration of this molecule into porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could imbue them with specialized functions. For instance, a porous hybrid based on pyridine boronic acid and polyoxometalates has been shown to be effective for depleting abundant glycoproteins from plasma. rsc.org The aminomethyl group could provide a site for post-synthetic modification or act as a basic catalytic center within the pores.

Smart Polymer Composites: Incorporating the molecule into polymer chains or hydrogels could lead to materials that respond to specific stimuli. nih.gov For example, a hydrogel functionalized with this compound could swell or shrink in response to changes in pH or the concentration of sugars like glucose, forming the basis for advanced sensors or drug delivery systems. nih.gov

Methodological Advancements in Characterization and Analysis

The analysis of multifunctional, reactive molecules like boronic acids presents unique challenges, often requiring specialized analytical techniques. acs.org Future advancements will focus on providing more detailed and robust characterization.

Advanced Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are becoming standard for the high-throughput analysis of boronic acids. rsc.org The development of specialized stationary phases, such as those for hydrophilic interaction liquid chromatography (HILIC), and the use of unconventional mobile phases (e.g., highly basic) are crucial for stabilizing reactive pinacolboronate esters and their corresponding boronic acids during analysis.

In-situ Monitoring: Spectroscopic techniques like in-situ NMR and Raman spectroscopy will be increasingly used to study the kinetics and mechanisms of reactions involving (2-(Aminomethyl)pyridin-4-yl)boronic acid, such as its self-assembly or its role in catalysis, without the need for sample isolation. Studies on the protodeboronation of pyridyl boronic acids have successfully used NMR to build detailed kinetic models as a function of pH. acs.org

Solid-State Characterization: As more crystalline supramolecular structures and hybrid materials are developed, advanced solid-state NMR and single-crystal X-ray diffraction will be indispensable for elucidating the precise three-dimensional arrangements and intermolecular interactions that govern the material's properties. researchgate.net

Theoretical Predictions Guiding Experimental Design

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental work, saving both time and resources. For (2-(Aminomethyl)pyridin-4-yl)boronic acid, theoretical studies will be pivotal.

Reactivity and Mechanism Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict activation barriers for synthesis and catalytic cycles. mdpi.comnih.gov This can help in optimizing reaction conditions and in understanding unexpected outcomes, such as the role of solvents in side reactions like hydrodebromination. mdpi.com

Modeling Supramolecular Assembly: Computational models can predict the most stable arrangements of molecules in a crystal lattice or supramolecular assembly, guiding the choice of solvents and co-formers to achieve a desired architecture. nih.gov

Predicting Binding Interactions: Molecular docking and DFT studies can simulate the interaction of the molecule with biological targets, such as enzymes or protein surfaces. nih.govbohrium.com This is crucial for designing new inhibitors or sensors. For example, computational models can predict how the aminomethyl and boronic acid groups will interact within a protein's active site, guiding the design of more potent and selective drug candidates. nih.gov

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Synthesis, Catalysis, Reactivity | Reaction energetics, activation barriers, spectroscopic properties (NMR, IR), electronic structure. mdpi.comnih.govnih.gov |

| Molecular Dynamics (MD) | Supramolecular Chemistry, Materials | Conformational dynamics, self-assembly pathways, stability of hybrid materials. |

| Molecular Docking | Drug Design, Sensing | Binding modes, interaction energies with biological targets. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Supramolecular Chemistry | Nature and strength of non-covalent interactions (e.g., hydrogen bonds). |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2-(aminomethyl)pyridin-4-yl)boronic acid, and how can researchers address purification issues?

- Methodological Answer : Synthesis often involves multi-step routes with intermediates prone to silica gel binding or boroxin formation during purification . To mitigate this, use protected intermediates (e.g., tert-butoxycarbonyl groups) to stabilize the boronic acid during synthesis. Chromatography alternatives like size-exclusion chromatography or solvent recrystallization (e.g., using ethanol-water mixtures) can avoid irreversible silica interactions. Monitoring reaction progress via <sup>11</sup>B NMR helps confirm boronic acid formation and minimize side products .

Q. How does the ortho-aminomethyl group influence the acidity and reactivity of this boronic acid compared to para-substituted analogs?

- Methodological Answer : The ortho-aminomethyl group enables a dative B-N interaction, lowering the pKa of the boronic acid (typically ~7.5–8.5) compared to para-substituted analogs (pKa ~9–10). This facilitates boronic ester formation at near-neutral pH, critical for physiological applications. To validate this, conduct pH titrations with <sup>11</sup>B NMR or fluorescence spectroscopy using diol-containing probes (e.g., alizarin red S) .

Q. What are recommended protocols for characterizing (2-(aminomethyl)pyridin-4-yl)boronic acid’s purity and stability?

- Methodological Answer : Use a combination of:

- HPLC-MS to detect boroxins or hydrolyzed byproducts.

- Thermogravimetric analysis (TGA) to assess thermal stability (avoiding decomposition >150°C).

- FT-IR to confirm B-O and N-H stretches (e.g., B-O peaks at ~1340 cm⁻¹).

Store the compound under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can researchers leverage the pH-sensitive B-N interaction in this compound to design stimuli-responsive hydrogels?

- Methodological Answer : Incorporate the boronic acid into polymers (e.g., poly(vinyl alcohol) [PVA]) via Michael addition polymerization. The ortho-aminomethyl group enhances ester formation at pH 7.4, enabling hydrogel crosslinking under physiological conditions. Rheological studies (e.g., oscillatory shear tests) can quantify gel strength (G’ > 100 Pa at 37°C). Adjust crosslinker density by varying boronic acid-to-diol ratios (e.g., 1:2 molar ratio for optimal swelling) .

Q. What strategies improve the stability of this boronic acid in aqueous solutions for enzymatic inhibition studies?

- Methodological Answer : To reduce hydrolysis:

- Use buffered solutions (pH 6.5–7.5) with chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation.

- Formulate as a boronic ester prodrug (e.g., with pinacol) and cleave in situ via mild acid treatment (pH 5.0).

For enzyme inhibition assays (e.g., proteases), pre-incubate the compound with the target enzyme in Tris-HCl buffer (pH 7.4) and measure IC50 via fluorogenic substrates .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions compared to non-aminomethylated analogs?

- Methodological Answer : The ortho-aminomethyl group reduces Lewis acidity, slowing transmetallation but improving selectivity. Optimize reactions using Pd(PPh3)4 (2 mol%) in THF/H2O (3:1) with K2CO3 as base (60°C, 12 h). Yields typically reach 70–85% for aryl halides with electron-withdrawing groups. Compare kinetics via <sup>19</sup>F NMR using fluorinated substrates to track coupling efficiency .

Q. What analytical techniques resolve contradictions in reported pKa values for this boronic acid?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement methods. Standardize pKa determination using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.